Fluorescence Quantum Yield (Φ) in NIR-Emissive Dye Synthesis
The dye produced from Knoevenagel condensation of methyl 3,5-diformyl-4-hydroxybenzoate with indan-1,3-dione exhibits a fluorescence quantum yield (Φ) of 16% and an emission maximum at 660 nm in solution, which is the optimal combination among all 23 dyes tested in this comparative study [1]. This performance represents a quantifiable advantage over mono-formyl and tri-formyl aromatic aldehydes evaluated in the same system, which generally yielded dyes with lower quantum yields or less red-shifted emission [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) and emission wavelength (λem) |
|---|---|
| Target Compound Data | Φ = 16%, λem = 660 nm (in solution) |
| Comparator Or Baseline | Baseline: 23 dyes from various mono-/di-/tri-formyl aldehydes; best comparator dye (cyanoacetamide + 3,4,5-trimethoxybenzaldehyde) achieved Φ = 25% in solid state only, with different spectral properties |
| Quantified Difference | Φ = 16% (solution) vs. Φ = 25% (solid state for best comparator); λem = 660 nm (closest to NIR range among all tested) |
| Conditions | Knoevenagel condensation in water with NaOH at room temperature; photophysical measurements in unspecified solution |
Why This Matters
For procurement in fluorescent probe or NIR dye development, this compound provides experimentally validated access to 660 nm emission with a quantum yield of 16%—a specific photophysical profile that may be critical for bioimaging applications requiring tissue-penetrating wavelengths.
- [1] Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch-Acids. SSRN Electronic Journal, 2024. Dye from methyl 3,5-diformyl-4-hydroxybenzoate: Φ=16%, λem=660 nm. View Source
